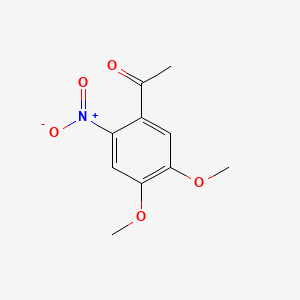

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFGESHYMKNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073336 |

Source

|

| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4101-32-0 |

Source

|

| Record name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone

Executive Summary

This guide details the regioselective nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) to synthesize 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (also known as 6-nitroveratrone). This compound is a critical intermediate in the synthesis of quinazolines, indoles, and other nitrogen-heterocycle pharmacophores used in kinase inhibitors and antibiotics.

The transformation presents a classic challenge in Electrophilic Aromatic Substitution (EAS): managing the competing directing effects of an electron-withdrawing acetyl group and two electron-donating methoxy groups to achieve specific regioselectivity while preventing over-nitration or oxidative degradation.

Mechanistic Analysis & Regioselectivity

Substrate Analysis

The starting material, 3,4-dimethoxyacetophenone , possesses three potential sites for electrophilic attack on the aromatic ring: C2, C5, and C6.

-

C1 (Acetyl group): Strong deactivator, meta-director.

-

C3 (Methoxy group): Strong activator, ortho/para-director.[1]

-

C4 (Methoxy group): Strong activator, ortho/para-director.[1]

Site Selectivity Logic

The regiochemical outcome is dictated by the synergy between steric hindrance and electronic activation:

-

Position C2 (Ortho to Acetyl, Ortho to C3-OMe):

-

Electronic: Activated by C3-OMe (ortho).

-

Steric: Highly unfavorable due to being sandwiched between the bulky acetyl group and the C3-methoxy group.

-

-

Position C5 (Meta to Acetyl, Ortho to C4-OMe):

-

Electronic: Activated by C4-OMe (ortho).

-

Steric: Moderate.

-

-

Position C6 (Ortho to Acetyl, Para to C3-OMe):

Reaction Pathway Diagram

Caption: Mechanistic pathway highlighting the electrophilic attack at C6 favored by the para-directing C3-methoxy group.

Experimental Protocol

This protocol utilizes a Glacial Acetic Acid (

Reagents & Equipment[2][4][5][6][7]

| Reagent | Molecular Weight | Equivalents | Quantity (Example) | Role |

| 3,4-Dimethoxyacetophenone | 180.20 g/mol | 1.0 | 20.0 g | Substrate |

| Glacial Acetic Acid | 60.05 g/mol | Solvent | 45-50 mL | Solvent/Moderator |

| Fuming Nitric Acid | 63.01 g/mol | ~2.5 - 3.0 | 22.0 mL | Electrophile Source |

| Ethanol (95%) | - | - | ~100 mL | Recrystallization |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer (Magnetic stirring can fail if precipitate is thick)

-

Addition funnel (pressure-equalizing)

-

Ice-Salt bath (capable of -5°C to 0°C)

-

Thermometer (internal monitoring essential)

Step-by-Step Procedure

-

Preparation:

-

Charge the reaction flask with 3,4-dimethoxyacetophenone (20.0 g) and Glacial Acetic Acid (45 mL).

-

Stir until fully dissolved.

-

Cool the solution to 0–5°C using an ice-water bath. Note: Acetic acid may freeze near 16°C; ensure the solute depresses the freezing point sufficiently or add a minimal amount of acetic anhydride if necessary.

-

-

Nitration:

-

Fill the addition funnel with Fuming Nitric Acid (22.0 mL).

-

Crucial Step: Add the acid dropwise over 30–45 minutes.

-

Control: Maintain internal temperature below 10°C . If the temperature spikes, stop addition immediately.

-

Observation: The solution will darken, and a yellow precipitate may begin to form.

-

-

Reaction Completion:

-

After addition is complete, stir at 0–5°C for an additional 20–30 minutes.

-

Validation: Check TLC (Silica; Hexane:EtOAc 7:3). SM (

) should disappear; Product (

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Stir for 30 minutes to ensure full precipitation of the product.

-

Filter the yellow solid using a Buchner funnel.

-

Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

-

Purification:

-

Recrystallize the crude yellow solid from Ethanol (or Methanol).

-

Dissolve in boiling ethanol, filter hot (if insoluble impurities exist), and cool slowly to 4°C.

-

Collect the pale yellow needles by filtration and dry under vacuum at 40°C.

-

Expected Results[2][5][8]

-

Yield: 58% – 80%

-

Appearance: Pale yellow needles or crystalline powder.

-

Melting Point: 132–134°C [1].

Analytical Validation

The structure must be confirmed to ensure the nitro group is at the C2 position (product numbering) and not C5.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | H-3 : Aromatic proton ortho to Nitro group (Deshielded). Appears as a sharp singlet. | |

| H-6 : Aromatic proton ortho to Acetyl group. Appears as a sharp singlet. | ||

| Methoxy : Two singlets (or overlapping) for 4-OMe and 5-OMe. | ||

| Acetyl : Methyl ketone singlet.[3] | ||

| Pattern Logic | Two Singlets | The presence of two para-situated protons (in the 1,2,4,5-substitution pattern) results in two distinct singlets. If nitration occurred at C5, the protons would be at C2 and C6, which are meta to each other, typically showing weak coupling ( |

Process Optimization & Troubleshooting

Workflow Diagram[5]

Caption: Operational workflow emphasizing the critical temperature control loop during nitration.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature > 15°C during addition. | Ensure internal temp stays < 10°C. Slow down addition rate. |

| Product is Red/Dark | Oxidation by-products or free | Recrystallize twice from Ethanol/Activated Carbon. |

| Impure NMR (Extra Peaks) | Dinitration or Isomer formation (5-nitro). | Strictly control stoichiometry (do not exceed 3.0 eq HNO3). Verify temp control. |

| No Precipitation on Quench | Too much acetic acid or insufficient water. | Add more ice; scratch glass to induce nucleation; cool to 0°C overnight. |

Safety & Compliance

-

Nitration Risks: This reaction is highly exothermic.[4] A "runaway" exotherm can lead to the explosive decomposition of the nitrated product or solvent ejection. Never add nitric acid rapidly.

-

Fuming Nitric Acid: Highly corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a face shield. Work in a functioning fume hood to manage

fumes. -

Waste Disposal: The filtrate contains acidic nitro-compounds. Neutralize with Sodium Bicarbonate before disposal according to local hazardous waste regulations.

References

-

Stroganova, T. A., et al. (1999).[3] 4,5-Dimethoxy-2-nitroacetophenone.[1][3][5][6] Molecules, 4, M111.[3] (Cited via ResearchGate). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethoxyphenyl)- (Acetoveratrone) Data.[7][8] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 6. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE(4101-32-0) 1H NMR spectrum [chemicalbook.com]

- 7. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 8. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial suppliers of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

An In-Depth Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS No. 4101-32-0), a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its chemical properties, synthesis, applications, and commercial availability, grounded in established scientific principles and protocols.

Introduction: Strategic Importance in Synthesis

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, also known as 2'-Nitro-4',5'-dimethoxyacetophenone, is a substituted acetophenone derivative.[1] Its strategic value lies in its trifunctional chemical architecture: a ketone, a nitro group, and a highly activated aromatic ring. This unique combination makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex, biologically active molecules.[2] The nitro group, in particular, serves as a crucial synthetic handle, which upon reduction to an amine, opens pathways to quinolones, aminoflavones, and other scaffolds investigated for their therapeutic potential.[2] Aromatic nitro compounds are a cornerstone in the synthesis of many pharmaceuticals, and this specific building block is integral to specialized research areas.[3]

Physicochemical and Structural Properties

The compound is typically a yellow to white crystalline solid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 4101-32-0 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁NO₅ | [4] |

| Molecular Weight | 225.20 g/mol | [4][6] |

| Appearance | Yellow to white solid / powder to crystal | [1][5] |

| Melting Point | 133.5-135 °C | [5] |

| Boiling Point (Predicted) | 389.2 ± 37.0 °C | [5] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |

| SMILES String | CC(=O)C1=C(C=C(C=C1)OC)OC)[O-] | |

| InChI Key | ZVLFGESHYMKNQP-UHFFFAOYSA-N |

Synthesis Pathway and Mechanistic Rationale

The most common and industrially relevant synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is achieved through the electrophilic aromatic substitution (nitration) of 3,4-dimethoxyacetophenone.[2]

Synthesis Workflow Diagram

The following diagram illustrates the single-step conversion process.

Caption: Workflow for the synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone.

Mechanistic Insight: Regioselectivity

The success of this synthesis hinges on the directing effects of the substituents on the aromatic ring. The two methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups due to their electron-donating resonance effects. Conversely, the acetyl (-COCH₃) group is a deactivating, meta-directing group. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the positions ortho to the methoxy groups and meta to the acetyl group. The C2 position is sterically and electronically favored, leading to the desired product with high regioselectivity.[2] The nitronium ion is generated in situ from the mixture of nitric acid and sodium nitrite.[2][4]

Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis.[4][5]

Step 1: Preparation of the Nitrating Mixture

-

Prepare a solution of 67% nitric acid (8430 g) and sodium nitrite (18 g).

-

Cool this solution to between 5 and 10 °C in an ice bath with continuous stirring.

Step 2: Nitration Reaction

-

In a separate vessel, dissolve 3,4-dimethoxyacetophenone (1500 g) in 17% nitric acid (1400 g), maintaining the temperature at 5 to 10 °C.[4][5]

-

Slowly add the dissolved acetophenone solution dropwise to the nitrating mixture over a period of 2 to 3 hours. The temperature of the reaction mixture must be strictly maintained between 5 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 5 to 10 °C for an additional 1 to 2 hours to ensure the reaction goes to completion.[4][5]

Step 3: Product Isolation and Purification

-

Dilute the reaction mixture by adding cold water (7.5 L) and stir for 30 minutes. This will precipitate the solid product.

-

Filter the resulting slurry. Wash the filter cake thoroughly with a large volume of water (30 L).

-

Re-suspend the solid product in water (7.5 L) and neutralize it with an aqueous solution of sodium bicarbonate until the pH is neutral.[4][5]

-

Filter the neutralized product and wash the filter cake with water (7 L).

-

Dry the final product under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. The reported yield for this procedure is approximately 87.9%.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a precursor to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.[2] The selective reduction of the nitro group to a primary amine is a pivotal transformation that unlocks access to a multitude of heterocyclic systems.

Key Synthetic Transformation

Caption: Synthetic utility as a precursor to advanced intermediates.

This amino intermediate is a valuable building block for compounds with potential therapeutic properties.[2] Furthermore, related nitrocatechol structures have been synthesized and investigated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[7] This highlights the potential for derivatives of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in neuropharmacology and other therapeutic areas.

Commercial Availability

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is available from a range of commercial chemical suppliers, facilitating its use in research and development. The purity levels typically offered are ≥98% or ≥99%.

| Supplier | Location | Purity Offered |

| Tokyo Chemical Industry (TCI) | Global | - |

| Sigma-Aldrich (AldrichCPR) | Global | - |

| Bide Pharmatech Ltd. | China | - |

| Shanghai Hanhong Scientific Co., Ltd. | China | 98% |

| Hunan Hui Bai Shi Biotechnology Co., Ltd. | China | - |

| Shaanxi Dideu Medichem Co. Ltd. | China | 99% |

| Suzhou Nordica Biopharma CO.,LTD | China | 99% |

| Wuhan Chemwish Technology Co., Ltd. | China | - |

| Home Sunshine Pharma | China | ≥99.0% |

| Pharmaffiliates | India | - |

Note: Availability and purity may vary. Researchers should obtain specific certificates of analysis from the supplier.[1][4][5][6][8]

Safety, Handling, and Storage

Proper handling of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified as hazardous. It is known to cause serious eye irritation (H319). It may also be harmful if swallowed and cause skin and respiratory tract irritation.[9][10]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[9] Handle in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin: Wash off immediately with plenty of water.[9]

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C).[5][6] Keep away from strong oxidizing agents.[9]

Conclusion

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a high-value chemical intermediate whose utility is firmly established in the field of synthetic organic and medicinal chemistry. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups make it an indispensable building block for the discovery and development of novel therapeutic agents. This guide provides the essential technical information required for its effective and safe utilization in advanced research settings.

References

-

Home Sunshine Pharma. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0. [Link]

-

Pharmaffiliates. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. [Link]

-

Material Safety Data Sheet. Acetophenone. [Link]

-

MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685–695. [Link]

Sources

- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4',5'-Dimethoxy-2'-nitroacetophenone | 4101-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. fishersci.com [fishersci.com]

alternative names for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Nomenclature, Synthesis, and Photochemical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0). While often cataloged as a generic building block, this molecule serves a critical role as the direct precursor to the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) photolabile protecting group. This "caging" moiety is essential in neurobiology and physiology for the spatial and temporal control of bioactive molecules (e.g., caged Calcium, caged ATP). This guide details the nomenclature hierarchy, validated synthesis protocols, and the mechanistic logic behind its application in photochemical uncaging.

Nomenclature & Identity Analysis

Precise nomenclature is vital for navigating chemical databases and regulatory frameworks. The compound is an acetophenone derivative characterized by two methoxy groups and a nitro group on the phenyl ring.

2.1 Identification Matrix

| Identifier Type | Value | Context |

| CAS Registry Number | 4101-32-0 | Primary key for procurement & regulatory checks. |

| IUPAC Name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | Systematic name used in formal literature.[1] |

| Common Name | 4',5'-Dimethoxy-2'-nitroacetophenone | Traditional organic chemistry nomenclature. |

| InChI Key | ZVLFGESHYMKNQP-UHFFFAOYSA-N | Digital identifier for structural search. |

| Molecular Formula | C₁₀H₁₁NO₅ | MW: 225.20 g/mol |

2.2 Nomenclature Hierarchy (Visualized)

The following diagram illustrates the structural derivation of the compound's names, clarifying the relationship between the "Ethanone" and "Acetophenone" roots.

Figure 1: Structural deconstruction of nomenclature logic. The "ethanone" suffix denotes the systematic ketone parent, while "acetophenone" implies the phenyl-methyl-ketone scaffold.

Synthetic Protocol (Field-Proven)

The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone relies on the electrophilic aromatic substitution (nitration) of 3,4-dimethoxyacetophenone. The presence of two electron-donating methoxy groups directs the incoming nitro group to the ortho position relative to the acetyl group (position 2 or 6), but steric and electronic factors favor the 2-position (also numbered as 6 depending on ring orientation conventions, but chemically equivalent in the symmetric precursor).

3.1 Reaction Scheme

Precursor: 3,4-Dimethoxyacetophenone Reagents: Nitric Acid (HNO₃), Acetic Acid (AcOH) Product: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone[1][2][3]

3.2 Step-by-Step Methodology

Note: This protocol is adapted for a 20g scale. Always perform in a fume hood due to NOₓ fume generation.

-

Preparation: Dissolve 3,4-dimethoxyacetophenone (20.0 g) in glacial acetic acid (45 mL) . Cool the solution to 0–5°C using an ice-water bath.

-

Nitration: Add fuming nitric acid (22.0 mL) dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C. Rapid addition causes exotherms that lead to dinitration by-products.

-

-

Reaction: Stir the mixture at 0–5°C for 20 minutes.

-

Endpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material should be consumed. Do not over-react, as oxidative cleavage of the methoxy groups can occur.

-

-

Quenching: Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the precipitate. Wash the filter cake copiously with cold water to remove residual acid (check filtrate pH).

-

Purification: Recrystallize the crude solid from Ethanol (EtOH) .

-

Yield: Expect ~55–60% (approx. 14g).

-

Characterization: Melting Point 133–135°C.

-

Application: The DMNPE "Caging" Platform

The primary high-value application of this ketone is its conversion into the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) group, a photocleavable protecting group (PPG).

4.1 Mechanism of Action

Researchers use DMNPE to "cage" biologically active molecules (like ATP, Calcium chelators, or neurotransmitters), rendering them inert. Upon irradiation with UV light (350–365 nm), the DMNPE group undergoes photolysis, releasing the active molecule with high spatial precision.

The Workflow:

-

Reduction: The ketone (4101-32-0) is reduced (using NaBH₄) to 1-(4,5-dimethoxy-2-nitrophenyl)ethanol .

-

Coupling: This alcohol is coupled to the target molecule (e.g., via a carbonate or ester linkage).

-

Uncaging: UV light triggers an intramolecular redox reaction, cleaving the C-O bond and releasing the cargo.

4.2 Pathway Visualization

Figure 2: The synthetic and functional pathway of DMNPE caging. The ketone (4101-32-0) is the obligatory precursor for generating the photo-responsive alcohol.

Safety & Handling Profile

As a nitro-aromatic compound, standard safety protocols apply.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 2 (Fatal if swallowed) – Handle with extreme care.

-

Flammable Solids: Category 1.

-

Specific Target Organ Toxicity: Category 1.

-

-

Storage: Store at room temperature (15–25°C), sealed in a dry environment. Protect from light to prevent premature degradation (though the ketone is more stable than the alcohol).

References

-

Synthesis Protocol & Characterization

-

Zavgorodniy, D.S., Butin, A.V., Stroganova, T.A. (1999).[4] 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(10), M111.

-

-

Photocleavable Group Applications (DMNPE)

- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

Chemical Identity & Safety Data

- PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.

Sources

Technical Profile: Melting Point & Purity of 4',5'-Dimethoxy-2'-nitroacetophenone

This guide provides an in-depth technical analysis of the melting point and physicochemical profile of 4',5'-Dimethoxy-2'-nitroacetophenone , a critical intermediate in the synthesis of photolabile "caged" compounds for neurobiology and drug delivery.

Executive Summary

4',5'-Dimethoxy-2'-nitroacetophenone (CAS: 4101-32-0) is a substituted aromatic ketone primarily utilized as a precursor for 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting groups. In drug development and neurophysiological research, DMNB "cages" allow bioactive molecules (such as glutamate, ATP, or calcium) to be released instantaneously upon UV irradiation (

The melting point (MP) of this compound is the primary indicator of its isomeric purity. While commercial technical grades may exhibit wider ranges, high-purity crystalline samples suitable for pharmaceutical synthesis must strictly adhere to a narrow melting range of 133.0–135.0 °C . Deviations below this range typically indicate contamination with regioisomers (e.g., the 5'-nitro isomer) or occluded solvent.

Physicochemical Identity

| Property | Specification |

| Chemical Name | 4',5'-Dimethoxy-2'-nitroacetophenone |

| Synonyms | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone; 6-Nitroveratryl methyl ketone |

| CAS Number | 4101-32-0 |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| Melting Point (Lit.) | 133–135 °C (Ethanol recrystallized) |

| Appearance | Light yellow to greenish-yellow crystalline needles |

| Solubility | Soluble in hot Ethanol, Ethyl Acetate, Chloroform; Insoluble in Water |

Synthesis & Impurity Profile

To understand the melting point behavior, one must understand the synthesis. The compound is produced via the electrophilic aromatic nitration of 3,4-dimethoxyacetophenone .

The Regioselectivity Challenge

The starting material contains three directing groups:

-

Methoxy groups (C3, C4): Strongly activating, ortho/para directing.

-

Acetyl group (C1): Deactivating, meta directing.

The interplay of these electronic effects directs the nitro group primarily to the C6 position (which becomes C2' in the product nomenclature), largely due to the para-directing effect of the C3-methoxy group and the steric permissibility relative to the acetyl group. However, thermal fluctuations during nitration can lead to the 5'-nitro isomer , a critical impurity that depresses the melting point.

Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target compound and its melting-point-depressing isomer.

Experimental Protocols

A. Purification via Recrystallization

If the raw MP is observed below 131 °C, recrystallization is mandatory to remove the 5'-nitro isomer and residual acids.

-

Dissolution: Dissolve crude solid in boiling Ethanol (95%) or Methanol (approx. 10 mL per gram of solid). The solution should be clear yellow.

-

Note: If insoluble dark particles remain, filter hot through a sintered glass funnel.

-

-

Crystallization: Allow the solution to cool slowly to room temperature without agitation. Rapid cooling traps impurities.

-

Maturation: Chill the flask in an ice bath (

) for 1 hour to maximize yield. -

Isolation: Filter the long, needle-like crystals via vacuum filtration. Wash the cake with ice-cold ethanol.

-

Drying: Dry under high vacuum (

) at

B. Melting Point Determination (Capillary Method)

For routine quality control, the capillary method is standard.

-

Sample Prep: Grind a small amount of the dried crystal into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact the powder by tapping.

-

Ramp Rate:

-

Fast Ramp:

up to -

Critical Ramp:

from

-

-

Observation:

-

Onset: The first sign of liquid formation (droplet).

-

Clear Point: The complete disappearance of the solid structure.

-

-

Acceptance Criteria:

-

Onset

-

Range (Clear Point - Onset)

-

C. Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade validation (GLP environments), DSC provides a more definitive purity assessment.

-

Pan: Aluminum, crimped (non-hermetic).

-

Atmosphere: Nitrogen purge (

). -

Protocol: Heat from

to -

Analysis: Integrate the endothermic melting peak.

-

should be

-

Purity can be calculated using the Van't Hoff equation based on peak broadening.

-

should be

Figure 2: Logic flow for purity validation based on melting point data.

Troubleshooting & Anomalies

| Observation | Probable Cause | Corrective Action |

| MP 115–125 °C | Presence of 5'-nitro isomer or dinitration products. | Recrystallize twice from Ethanol. Check TLC (Ethyl Acetate:Hexane 1:1). |

| MP 128–130 °C | Solvent occlusion (Ethanol solvate). | Dry at higher temp ( |

| "Sweating" at 110 °C | Trace moisture or acetic acid residue. | Wash crystals with aqueous |

| Double Melting Peak | Polymorphism (Rare). | Hold at |

References

-

TCI Chemicals. (n.d.). Product Specification: 4',5'-Dimethoxy-2'-nitroacetophenone. Retrieved from

-

Molecules Journal. (1999). Synthesis of Benzofuran Derivatives. Molecules, 4, 204-218.[1] (Confirming MP of 134 °C).[1] Retrieved from

-

ChemicalBook. (2025). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet & Product Information. Retrieved from

Sources

Theoretical & Practical Framework: Dinitrated Aromatic Ketones

This guide provides an advanced technical analysis of dinitrated aromatic ketones, focusing on their electronic structure, energetic stability, and reactivity profiles. It is designed for researchers in organic synthesis, energetic materials, and medicinal chemistry.

Executive Summary

Dinitrated aromatic ketones (DAKs) represent a specialized class of electron-deficient

Electronic Architecture & Molecular Orbital Theory

The reactivity of DAKs is governed by the synergistic electron-withdrawing effects (-I and -M) of the carbonyl and nitro moieties.

Substituent Effects and Ring Deactivation

In a mono-aromatic system (e.g., 3,5-dinitroacetophenone) or a diaryl system (e.g., 3,3'-dinitrobenzophenone), the carbonyl group (

-

Hammett Parameters: The

values for -

LUMO Energy: The presence of two nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly electrophilic, facilitating Nucleophilic Aromatic Substitution (

) even without good leaving groups (via hydride displacement or Janovsky-type addition).

Spectroscopic Signatures

The electron withdrawal manifests clearly in vibrational spectroscopy:

-

IR Carbonyl Shift: The

stretch typically shifts to higher wavenumbers ( -

Nitro Stretches: Characteristic symmetric (

) and asymmetric (

Reactivity Profile: The Janovsky Reaction

One of the most defining theoretical properties of DAKs is their ability to form charge-transfer complexes with enolizable ketones in basic media. This is the basis of the Janovsky Reaction , used historically for the detection of m-dinitro aromatics.

Mechanism

The reaction involves the attack of a ketone enolate (nucleophile) onto the electron-deficient aromatic ring of the DAK (electrophile), forming a colored anionic

Figure 1: Mechanistic pathway of the Janovsky reaction. The electron-deficient ring acts as a sink for the electron-rich enolate.

Energetic & Physicochemical Stability[1]

DAKs are precursors to high-energy materials. The nitro groups provide the oxygen balance, while the aromatic backbone provides stability.

Thermal Decomposition (DSC Analysis)

Differential Scanning Calorimetry (DSC) typically reveals:

-

Melting Endotherm: Sharp peaks (e.g.,

for 3,3'-dinitrobenzophenone). -

Exothermic Decomposition: Onset typically

. The decomposition involves C-NO2 homolysis, followed by ring rupture. -

Safety Note: Unlike aliphatic nitro ketones, aromatic variants are generally less sensitive to impact but can undergo "runaway" nitration during synthesis if temperature control fails.

Table 1: Comparative Physicochemical Data

| Property | Benzophenone | 3,3'-Dinitrobenzophenone | 3,5-Dinitroacetophenone |

| MW ( g/mol ) | 182.22 | 272.21 | 210.14 |

| Melting Point ( | 48 | 148-150 | 80-82 |

| Density (g/cm | 1.11 | ~1.45 | ~1.42 |

| Explosive Potential | Negligible | Moderate (Secondary) | Moderate |

Toxicology & Metabolic Pathways

In drug development, the nitro-ketone moiety is a structural alert. The primary metabolic route is nitroreduction , catalyzed by cytosolic nitroreductases (NTRs) or CYP450 enzymes.

The Redox Cycling Hazard

Partial reduction leads to the nitro anion radical. In the presence of oxygen, this radical transfers an electron to

Full Reduction Pathway

Under anaerobic conditions (or specific enzymatic catalysis), the nitro group is fully reduced to an amine, often passing through a toxic hydroxylamine intermediate.

Figure 2: Metabolic reduction pathway of nitroaromatics. The "Redox Cycling" loop is the primary source of oxidative toxicity.

Experimental Protocol: Synthesis of 3,3'-Dinitrobenzophenone

This protocol utilizes a standard Electrophilic Aromatic Substitution (EAS).[1] Direct dinitration of benzophenone occurs at the meta positions of both rings due to the deactivating power of the carbonyl group.

Reactions:

Reagents & Equipment

-

Precursors: Benzophenone (18.2 g, 0.1 mol), Fuming Nitric Acid (d=1.5, 12 mL), Conc. Sulfuric Acid (60 mL).

-

Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Calcium Chloride guard tube, Ice bath, Steam bath.

Step-by-Step Methodology

-

Preparation of Nitrating Mixture: In the fume hood, place 60 mL of concentrated sulfuric acid in the flask. Add 18.2 g of benzophenone. The solid may not dissolve immediately.

-

Critical Control: Add 12 mL of fuming nitric acid dropwise. The reaction is exothermic; ensure the temperature does not spike uncontrolled.

-

-

Thermal Activation: Add a few boiling chips. Attach the reflux condenser with a drying tube.[2] Heat the mixture on a steam bath (approx 100°C) for 2 hours .

-

Why: The carbonyl group deactivates the ring. Standard

nitration (used for toluene) is insufficient here. Thermal energy is required to overcome the activation energy barrier for the second nitration.

-

-

Quenching & Isolation: Cool the flask to room temperature. Pour the contents slowly into a beaker containing 300g of crushed ice/water mixture with vigorous stirring.

-

Observation: The product will precipitate as a granular, yellow-brown solid.

-

-

Purification: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove acid traces.[3]

-

Recrystallization:[4] Dissolve the crude solid in hot ethanol (or nitrobenzene for higher purity). Allow to cool slowly.

-

Yield: Expected yield is 60-70%.

-

Characterization: Melting point should be 148-149°C .

-

Safety Validation

-

Runaway Risk: Do not exceed 110°C. Dinitro compounds are stable but can decompose violently if heated to dryness with residual acid.

-

Acid Burns: Fuming nitric acid is a potent oxidizer. Use butyl rubber gloves.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Foster, R., & Mackie, R. K. (1962). Interaction of electron acceptors with bases—V: The Janovsky and Zimmermann reactions. Tetrahedron, 18(10), 1131–1135. Link

- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

-

Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for energetic properties and DSC data interpretation). Link

-

Organic Syntheses. (1929). m-Nitroacetophenone.[3][5][6] Org. Synth. 9, 56. (Foundational protocol for mono-nitration). Link

Sources

Methodological & Application

Illuminating Biology: A Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, the ability to initiate processes with pinpoint precision in both space and time is paramount. Photolabile protecting groups (PPGs), or "caged compounds," have emerged as indispensable tools, offering researchers the power to control the release of bioactive molecules using light as a trigger. This guide provides a detailed exploration of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (DMNPE), a prominent member of the o-nitrobenzyl class of PPGs, valued for its favorable photophysical properties and synthetic accessibility.

Introduction: The Power of Caged Compounds

Caged compounds are biologically active molecules rendered temporarily inert by the covalent attachment of a PPG.[1] This "cage" is designed to be stable under physiological conditions but can be rapidly cleaved upon irradiation with light of a specific wavelength, liberating the active molecule and initiating a biological response.[1][2] This optochemical control allows for unprecedented spatiotemporal regulation of cellular events, making PPGs invaluable for studying dynamic processes such as neurotransmission, signal transduction, and gene expression.[3][4]

The DMNPE group, a derivative of the classic o-nitrobenzyl PPG, offers distinct advantages. The methoxy substituents on the aromatic ring shift its absorption maximum to longer, less phototoxic wavelengths (around 355 nm) compared to its parent compound, making it more suitable for biological applications.[4][5]

Mechanism of Photocleavage: Releasing the Active Molecule

The photocleavage of DMNPE-caged compounds is initiated by the absorption of a photon, typically in the UV-A range. This excites the o-nitrobenzyl moiety, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This rearrangement forms a transient aci-nitro intermediate. The aci-nitro species is unstable and rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the heteroatom of the protected functional group. This process releases the bioactive molecule, a proton, and a byproduct, 4,5-dimethoxy-2-nitrosoacetophenone.[6] The reactivity of this nitroso ketone byproduct should be considered, and in cellular experiments, the inclusion of a scavenger like glutathione or dithiothreitol can be beneficial to mitigate potential off-target effects.

digraph "Photocleavage Mechanism of DMNPE" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

DMNPE_Caged [label="DMNPE-Caged Molecule"];

Excited_State [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"];

Aci_Nitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cleavage [label="Bond Cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Products [label="Released Molecule +\n4,5-Dimethoxy-2-nitrosoacetophenone +\nH+", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

DMNPE_Caged -> Excited_State [label="hν (≈355 nm)"];

Excited_State -> Aci_Nitro [label="Intramolecular\nH-abstraction"];

Aci_Nitro -> Cleavage [label="Rearrangement"];

Cleavage -> Products;

}

Caption: Workflow for caging a carboxylic acid with DMNPE.

Protocol 2: Caging of a Phosphate Group

This protocol outlines the esterification of a phosphate group using 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane.[4] This method is particularly useful for caging nucleotides and other phosphorylated biomolecules.

Materials:

Reagent Purpose Phosphate-containing molecule (e.g., a nucleotide) Substrate to be caged Solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane Caging reagent Anhydrous solvent (e.g., DMF or DMSO) Reaction solvent Inert gas (e.g., Argon or Nitrogen) To maintain an inert atmosphere

Procedure:

-

Preparation: Dissolve the phosphate-containing molecule in a minimal amount of an anhydrous polar aprotic solvent like DMF or DMSO under an inert atmosphere. The choice of solvent will depend on the solubility of the substrate.

-

Reaction: Slowly add the freshly prepared solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane to the phosphate solution at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by an appropriate method, such as HPLC or ³¹P NMR, until the desired degree of caging is achieved.

-

Work-up and Purification: After the reaction is complete, quench any remaining diazo compound with acetic acid. The caged product can be purified by preparative HPLC.

Protocol 3: Photolytic Deprotection (Uncaging)

This protocol provides a general procedure for the light-induced release of the active molecule from its DMNPE-caged precursor.

Materials and Equipment:

Item Purpose DMNPE-caged compound The molecule to be uncaged Appropriate buffer solution To maintain physiological pH UV light source (e.g., flash lamp, mercury arc lamp with filter, or a 355 nm laser) To initiate photolysis Quartz cuvette or appropriate sample holder To contain the sample during irradiation Analytical instrument (e.g., HPLC, spectrophotometer, or a biological assay setup) To monitor the release of the active molecule

Procedure:

-

Sample Preparation: Prepare a solution of the DMNPE-caged compound in a suitable buffer at the desired concentration. Ensure the buffer has sufficient buffering capacity to handle the proton released during photolysis.

-

Irradiation: Transfer the solution to a quartz cuvette or the appropriate sample holder for your experimental setup. Irradiate the sample with a UV light source emitting at or near 355 nm. The duration and intensity of the light exposure will depend on the quantum yield of the caged compound, its concentration, and the desired amount of photorelease.

-

Analysis: Following irradiation, analyze the sample to confirm the release of the active molecule and to quantify the extent of uncaging. This can be done using techniques such as HPLC to measure the decrease in the caged compound and the appearance of the released molecule, or by a functional assay that measures the biological activity of the released compound.

Caption: General workflow for the photolytic deprotection of a DMNPE-caged compound.

Conclusion

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) stands as a robust and versatile photolabile protecting group that has significantly advanced our ability to study and manipulate biological systems. Its favorable photophysical properties, coupled with established synthetic routes for its application, make it an attractive choice for researchers in diverse fields, from fundamental cell biology to the development of innovative phototherapeutics. As our understanding of complex biological processes deepens, the precise spatiotemporal control offered by DMNPE and other photolabile protecting groups will undoubtedly continue to be a driving force in scientific discovery.

References

-

Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]

-

Frontiers in Cellular Neuroscience. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Retrieved from [Link]

- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Frontiers in Synaptic Neuroscience. (2019). Two-Photon Uncaging of Glutamate. Retrieved from [Link]

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.

-

ResearchGate. (n.d.). Synthesis and photolysis of caged dopamine. Retrieved from [Link]

-

Bio-Techne. (n.d.). DMNPE-4 AM-caged-calcium. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Targeted Cancer Therapy Using Compounds Activated by Light. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Retrieved from [Link]

- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Cellular neurobiology (pp. 389-405). Humana Press, Totowa, NJ.

-

ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]

-

KOPS. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Retrieved from [Link]

Sources

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. femtonics.eu [femtonics.eu]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

The Versatile Role of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone in Modern Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the demand for reagents that offer precision, control, and versatility is paramount. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, a substituted acetophenone, has emerged as a key player in two significant areas of synthetic chemistry: as a precursor to photolabile protecting groups (PPGs) and as a building block for the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, stemming from the ortho-nitro group and the electron-donating methoxy substituents, render it a valuable tool for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the applications of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, complete with detailed mechanistic insights and field-proven experimental protocols.

Physicochemical Properties and Synthesis

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a yellow to white solid with the chemical formula C₁₀H₁₁NO₅ and a molecular weight of 225.2 g/mol .[1] Its structure is characterized by an acetophenone core, substituted with a nitro group ortho to the acetyl group and two methoxy groups at the 4 and 5 positions.

| Property | Value | Reference |

| IUPAC Name | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone | [1] |

| CAS Number | 4101-32-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO₅ | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| Appearance | Yellow to white solid | [2] |

A common and efficient method for the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the nitration of 3,4-dimethoxyacetophenone.[3] The electron-donating nature of the methoxy groups directs the nitration to the ortho and para positions, with the ortho position being sterically favored for the introduction of the nitro group.

Application I: A Gateway to Photolabile Protecting Groups

The most prominent application of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is in the field of photochemistry, specifically as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and related photolabile protecting groups. These "caged" compounds allow for the spatiotemporal control of the release of bioactive molecules, such as neurotransmitters, carboxylic acids, and peptides, using light as a traceless reagent.

The Causality Behind the Choice: Mechanism of Photocleavage

The functionality of DMNB-based protecting groups hinges on a well-understood photochemical process. Upon irradiation with UV light (typically in the 350-400 nm range), the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[4]

The presence of the 4,5-dimethoxy groups is a critical design feature. They red-shift the absorption maximum of the chromophore to longer wavelengths (around 350 nm), which is advantageous for biological applications as it minimizes potential photodamage to cells and tissues that can occur with higher-energy, shorter-wavelength UV light.[5]

Caption: Photocleavage of a DMNB-protected molecule.

Protocol 1: Synthesis of a DMNB-Caged Carboxylic Acid

This protocol details a two-step process: the reduction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the corresponding alcohol, followed by its esterification with a carboxylic acid.

Step A: Reduction to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

-

Rationale: The ketone must be reduced to a secondary alcohol to create the benzylic position for esterification. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing the risk of reducing the nitro group.

-

Procedure:

-

Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extract the mixture with dichloromethane (3 x volume of methanol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography on silica gel if necessary.

-

Step B: Steglich Esterification with a Carboxylic Acid

-

Rationale: The Steglich esterification is a mild and efficient method for forming esters, particularly for sensitive substrates.[6][7] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the nucleophilic attack by the alcohol.[8]

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), 1-(4,5-dimethoxy-2-nitrophenyl)ethanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired DMNB-caged carboxylic acid.

-

Protocol 2: Photochemical Deprotection (Uncaging)

-

Rationale: The release of the caged molecule is triggered by light of a specific wavelength. The choice of solvent is critical to ensure solubility of the caged compound and the released molecule. The progress of the reaction can be monitored by analytical techniques such as HPLC or by observing the appearance of fluorescent byproducts.[9]

-

Procedure:

-

Prepare a solution of the DMNB-caged compound in a suitable solvent (e.g., buffered aqueous solution, methanol, or acetonitrile). The concentration will depend on the specific experiment but is typically in the micromolar to millimolar range.

-

Transfer the solution to a quartz cuvette or a suitable photoreactor.

-

Irradiate the solution with a light source emitting at approximately 350-365 nm. A UV lamp equipped with a bandpass filter is ideal.

-

The duration of irradiation will depend on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the solution. Monitor the progress of the uncaging reaction by HPLC or UV-Vis spectroscopy.

-

The appearance of a yellow color, corresponding to the 2-nitrosoketone byproduct, is often an indicator of successful deprotection.

-

| Parameter | Typical Value Range | Significance |

| Excitation Wavelength (λ_max) | 350 - 365 nm | Maximizes photon absorption by the DMNB chromophore while minimizing damage to biological samples. |

| Quantum Yield (Φ) | 0.01 - 0.25 | Represents the efficiency of the photorelease process. Varies with the nature of the leaving group and solvent.[4] |

Application II: Synthesis of Quinolines via Friedländer Annulation

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone serves as a valuable starting material for the synthesis of highly substituted quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The key synthetic strategy is the Friedländer annulation.

The Strategic Approach: Domino Reduction and Cyclization

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or a 1,3-diketone).[10] Therefore, the nitro group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone must first be reduced to an amino group to generate the requisite 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This transformation sets the stage for the subsequent cyclization reaction.

Caption: Workflow for quinoline synthesis.

Protocol 3: Reduction of the Nitro Group

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere.

-

Procedure:

-

In a hydrogenation flask, dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

-

Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 1-(2-amino-4,5-dimethoxyphenyl)ethanone, which is often used in the next step without further purification.

-

Protocol 4: Friedländer Annulation for Quinoline Synthesis

-

Rationale: This protocol describes a classic acid-catalyzed Friedländer annulation. The acid protonates the carbonyl group of the active methylene compound, facilitating the initial aldol-type condensation. Subsequent intramolecular cyclization and dehydration yield the aromatic quinoline ring system.[2]

-

Procedure:

-

Combine 1-(2-amino-4,5-dimethoxyphenyl)ethanone (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq) in a round-bottom flask.

-

Add a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the desired substituted quinoline.

-

Conclusion

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone stands out as a reagent of significant utility in organic synthesis. Its application as a precursor for photolabile protecting groups provides an elegant solution for the controlled release of bioactive molecules, a technique of immense value in chemical biology and pharmacology. Furthermore, its role as a key building block in the Friedländer annulation offers a straightforward and efficient route to the synthesis of quinoline derivatives, which are of great interest in drug discovery and materials science. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile compound.

References

-

Wikipedia (2023). Friedländer synthesis. Available at: [Link]

-

ResearchGate (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

-

MDPI (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Available at: [Link]

-

VNU Journal of Science (2016). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Available at: [Link]

-

ResearchGate (2023). Friedl¨аnderFriedl¨аnder condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions. Available at: [Link]

-

ResearchGate (2025). 4,5-Dimethoxy-2-nitroacetophenone. Available at: [Link]

-

Organic Chemistry Portal (2010). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

-

ResearchGate (2025). A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

-

Wiley Online Library (2011). Is 4-nitrobenzenethiol converted to p,p-dimercaptoazobenzene or 4-aminothiophenol by surface photochemistry reaction?. Available at: [Link]

-

ResearchGate (2025). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Available at: [Link]

-

Reddit (2024). Steglich Esterification with EDC. Available at: [Link]

-

KOPS - University of Konstanz (2000). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Available at: [Link]

-

National Institutes of Health (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

-

RSC Publishing (2022). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Available at: [Link]

-

ResearchGate (2025). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Available at: [Link]

-

PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging Photolabile Protecting Groups for Unprecedented Spatiotemporal Control in Biological Systems

Abstract

The precise control over biological processes in time and space is paramount to unraveling complex cellular mechanisms and developing next-generation therapeutics. Photolabile protecting groups (PPGs), often called "caging" groups, have emerged as a powerful chemical tool, offering the ability to regulate the activity of a wide range of biomolecules with the simple application of light.[1][2][3] This guide provides an in-depth exploration of PPGs, from fundamental principles to detailed, field-proven protocols for their application in light-inducible gene expression, enzyme activation, and controlled drug release. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, ensuring a robust and reproducible implementation of this transformative technology.

Introduction: The Imperative of Spatiotemporal Control

Biological systems are not static; they are exquisitely dynamic, with signaling events, gene expression, and metabolic processes occurring in specific subcellular locations and at precise moments.[1][2] Traditional methods of perturbation, such as the systemic application of inhibitors or agonists, often lack the precision required to dissect these intricate networks, leading to off-target effects and ambiguous results. Light, as an external trigger, offers a non-invasive solution with unparalleled spatiotemporal resolution.[1][4] By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked or "caged."[5] The molecule remains inert until the PPG is cleaved by a focused pulse of light, releasing the active species at the desired time and location.[6] This "uncaging" process allows researchers to initiate biological events on demand, from the level of a single dendritic spine to specific tissues within a living organism.[5][7]

Fundamentals of Photolabile Protecting Groups

A successful PPG must satisfy several key criteria: it must be stable in a biological context before irradiation, release the active molecule efficiently upon illumination, and the PPG and its photolytic byproducts should be non-toxic.[8] The choice of PPG is dictated by the functional group to be caged and the desired wavelength for uncaging.

Mechanism of Action: The ortho-Nitrobenzyl (ONB) Group

The ortho-nitrobenzyl (ONB) moiety is one of the most widely used and well-characterized PPGs.[9][10] Upon absorption of UV light (typically 300-365 nm), the ONB group undergoes an intramolecular rearrangement, a Norrish Type II reaction, to form an aci-nitro intermediate.[9][11] This intermediate is unstable and rapidly rearranges to release the caged molecule, generating a 2-nitrosobenzaldehyde byproduct.[8][9]

Diagram: Mechanism of o-Nitrobenzyl (ONB) Photocleavage

A simplified diagram illustrating the light-induced cleavage of an o-nitrobenzyl (ONB) protecting group.

Common PPGs and Their Properties

The field has evolved beyond the classic ONB group to include a diverse array of PPGs with improved photophysical properties, including red-shifted absorption maxima to reduce phototoxicity and enable deeper tissue penetration, and higher quantum yields for more efficient uncaging.[1][7] Coumarin-based PPGs, for example, are known for their high extinction coefficients and efficient release upon irradiation with visible light.[1][12][13]

Table 1: Properties of Common Photolabile Protecting Groups

| Protecting Group | Typical λmax (nm) | Quantum Yield (Φu) | Key Features & Applications |

| o-Nitrobenzyl (ONB) | 300 - 365 | 0.01 - 0.2 | The "classic" PPG; widely used for caging carboxylates, phosphates, amines.[9][10] |

| Dimethoxynitrobenzyl (DMNB) | ~350 | 0.01 - 0.05 | Improved solubility and absorption compared to ONB.[14] |

| Coumarin-4-ylmethyl | 350 - 450 | 0.01 - 0.3 | High extinction coefficient, fast release kinetics, suitable for visible light.[1][12] |

| p-Hydroxyphenacyl (pHP) | 300 - 360 | 0.1 - 0.3 | Fast release rates, useful for time-resolved studies.[8][12] |

| BODIPY-based | 500 - 550 | Variable | Green-light activatable, useful for avoiding UV damage.[1][7] |

Note: λmax and Quantum Yield are highly dependent on the specific derivative and the caged substrate.

Two-Photon Excitation: The Key to 3D Precision

For ultimate spatial precision, two-photon uncaging is the state-of-the-art.[5][6][15] This nonlinear optical process involves the near-simultaneous absorption of two lower-energy (e.g., near-infrared) photons to achieve the same electronic excitation as one high-energy (e.g., UV) photon.[5][15] Because the probability of two-photon absorption is confined to the tiny focal volume of a high-numerical-aperture lens, uncaging can be restricted to a femtoliter volume, enabling subcellular targeting with minimal damage to surrounding tissue.[5][16][17]

Application Note: Light-Inducible Gene Expression

Controlling when and where a gene is expressed is fundamental to developmental biology and gene therapy research. Optogenetic systems, often paired with PPGs or light-sensitive proteins, provide this control.[18][19][20] One powerful strategy involves caging a small molecule inducer of a specific gene expression system.

Principle

This protocol describes the light-inducible activation of a transgene using a caged version of doxycycline (Dox), an inducer for the common Tet-On system. In the dark, the caged-Dox is inactive and the target gene, under the control of a Tet-responsive element (TRE), remains silent. Upon focused UV irradiation, Dox is released, binds to the reverse tetracycline transactivator (rtTA), which then binds to the TRE and drives expression of the gene of interest (GOI).

Diagram: Workflow for Light-Inducible Gene Expression

Workflow for activating a gene of interest (GOI) using a caged small-molecule inducer.

Protocol: Light-Activated Gene Expression in Mammalian Cells

Materials:

-

HEK293T cells (or other cell line of choice)

-

Plasmids: pTetOne-rtTA, pTRE-GOI (e.g., pTRE-EGFP)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM with 10% FBS

-

Caged Doxycycline (e.g., DMNB-caged Doxycycline)

-

Microscope equipped with a UV light source (e.g., 365 nm LED or mercury lamp) and appropriate filters.[21][22][23]

Procedure:

-

Cell Plating & Transfection:

-

Day 1: Plate HEK293T cells in a glass-bottom 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Day 2: Co-transfect the cells with the rtTA and TRE-GOI plasmids according to the manufacturer's protocol for your transfection reagent.

-

Rationale: Achieving high transfection efficiency is critical for a robust response. Glass-bottom plates are essential for high-resolution imaging and precise light delivery.

-

-

Application of Caged Compound:

-

Day 3 (4-6 hours before experiment): Remove the culture medium and replace it with fresh medium containing 1-10 µM of caged Doxycycline. Incubate for at least 2 hours in the dark.

-

Rationale: The concentration may need optimization. A pre-incubation period allows the caged compound to diffuse into the cells and equilibrate. All steps from this point should be performed in the dark or under dim red light to prevent premature uncaging.

-

-

Light-Induced Uncaging:

-

Place the plate on the microscope stage.

-

Identify a target cell or group of cells for activation.

-

Using the UV light source, irradiate the selected region. The duration and intensity of the light pulse must be optimized. Start with a 500 ms pulse at 50% laser/lamp power.

-

Rationale: Optimization is key. Too little light will result in insufficient uncaging, while too much can cause phototoxicity. Include a non-irradiated control region on the same plate.

-

-

Post-Irradiation Incubation:

-

Return the plate to the incubator and maintain in the dark for 4-24 hours to allow for transcription and translation of the GOI.

-

Rationale: The time required to see a signal depends on the specific gene and protein product. Fluorescent proteins like EGFP are typically detectable within 4-8 hours.

-

-

Analysis:

-

Analyze the expression of your GOI. For a fluorescent reporter like EGFP, this can be done directly via fluorescence microscopy.

-

Compare the fluorescence intensity in the irradiated region to the non-irradiated control region. A significant increase in signal should only be observed in the light-treated cells.

-

Application Note: Spatiotemporal Control of Enzyme Activity

Many cellular processes are controlled by the highly localized activity of enzymes like kinases and phosphatases. Caging a key amino acid residue in an enzyme's active site or an allosteric regulatory site can render it inactive until reactivated with light.[4][24][25][26][27]

Protocol: Light-Activated Src Tyrosine Kinase in Live Cells

This protocol is adapted from strategies that utilize a caged lysine or cysteine within the enzyme's active site.[25][26]

Materials:

-

Cell line expressing the caged-Src kinase construct (requires molecular biology to introduce the caged amino acid via an expanded genetic code).

-

Imaging medium (e.g., FluoroBrite DMEM).

-

Confocal or TIRF microscope with a 405 nm laser for uncaging.[22]

-

Biosensor to report Src kinase activity (e.g., a FRET-based Src reporter).

Procedure:

-

Cell Culture and Preparation:

-

Plate cells expressing caged-Src and the FRET biosensor onto glass-bottom dishes.

-

Prior to imaging, replace the culture medium with imaging medium.

-

-

Baseline Imaging:

-

Place the dish on the microscope stage, heated to 37°C.

-

Acquire baseline images of the FRET biosensor for 2-5 minutes to establish a stable, low-activity baseline.

-

-

Targeted Photoactivation:

-

Define a region of interest (ROI) for activation, for example, a single cellular protrusion.

-

Use the 405 nm laser at a low power setting to irradiate the ROI with a short pulse (e.g., 100-200 ms).

-

Rationale: The 405 nm laser provides sufficient energy to cleave many ONB-type cages while minimizing damage. The goal is to locally activate the kinase without triggering a global cellular stress response.

-

-

Post-Activation Imaging:

-

Immediately following the light pulse, begin rapid time-lapse imaging of the FRET biosensor.

-

Observe the change in the FRET ratio specifically within the irradiated ROI. An increase in Src activity should be reflected by a rapid change in the FRET signal.

-

Continue imaging to monitor the duration and spatial spread of the kinase activity signal.

-

-

Data Analysis: